

An In-depth Technical Guide to the Biochemical Properties of Sodium Elaidate

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Compound of Interest

Compound Name: Elaidate

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium **elaidate**, the sodium salt of elaidic acid, is the predominant trans fatty acid found in industrially hydrogenated vegetable oils. Its consumption has been linked to a variety of adverse health outcomes, making its biochemical properties a subject of intense research. This technical guide provides a comprehensive overview of the core biochemical characteristics of sodium **elaidate**, its molecular interactions, and its impact on critical cellular pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to serve as a foundational resource for professionals in the fields of biochemistry, cell biology, and pharmacology.

Core Physical and Chemical Properties

Sodium **elaidate** is the sodium salt of elaidic acid, the trans-isomer of oleic acid. The key difference between these isomers is the conformation of the double bond in their 18-carbon chains; elaidic acid has a trans configuration, resulting in a more linear, rigid structure compared to the bent cis structure of oleic acid.^[1] This structural difference is fundamental to its distinct biochemical behavior.

Property	Value	Source
IUPAC Name	sodium;(E)-octadec-9-enoate	[2]
Molecular Formula	C ₁₈ H ₃₃ NaO ₂	[2][3]
Molecular Weight	304.4 g/mol	[2]
CAS Number	18175-45-6	[2][3]
Physical State	Solid	[1]
Parent Compound	Elaidic Acid (CID: 637517)	[2][4]

Impact on Cellular Metabolism and Signaling

Sodium **elaidate** exerts profound and often detrimental effects on various cellular processes, distinguishing it from its cis-isomer, sodium oleate.

Lipid Metabolism and Cholesterol Homeostasis

Elaidate significantly alters lipid metabolism within the cell. In hepatocytes (HepG2 cells), treatment with elaidic acid leads to an upregulation of proteins involved in cholesterol synthesis and esterification.[5] It has been shown to increase intracellular levels of both free cholesterol and esterified cholesterol.[6] This is partly attributed to elaidic acid diminishing the cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP), a key regulator of cholesterol synthesis.[6] Furthermore, **elaidate** markedly elevates the expression and promoter activity of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[6]

Insulin Signaling and Glucose Uptake

Elaidate has been demonstrated to impair insulin-dependent glucose uptake in adipocytes.[7] Persistent exposure to **elaidate** suppresses the insulin-induced accumulation of the protein kinase Akt at the plasma membrane and reduces the phosphorylation levels of both Akt and its substrate, AS160.[7] This disruption of the insulin signaling cascade ultimately inhibits the fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose import into the cell.[7] Notably, these mechanisms are distinct from the effects of saturated fatty acids like stearate.[7]

Induction of Cellular Stress and Apoptosis

A significant body of evidence points to **elaidate** as a potent inducer of cellular stress, leading to programmed cell death (apoptosis).

- **Endoplasmic Reticulum (ER) Stress:** In neuronal SH-SY5Y cells, **elaidate** treatment upregulates the expression of key ER stress markers, including glucose-regulated protein 78 (GRP78) and activating transcription factor 4 (ATF4).^{[8][9][10]} This indicates an accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).^{[8][9]} The activation of the GRP78/ATF4/CHOP signaling pathway is a primary mechanism for **elaidate**-induced ER stress.^{[8][9]}
- **Oxidative Stress:** High doses of **elaidate** enhance the production of reactive oxygen species (ROS), increase lipid peroxidation, and deplete the activity of crucial antioxidant enzymes like superoxide dismutase and glutathione peroxidase.^{[8][9]} This imbalance in cellular redox status contributes significantly to its cytotoxicity.^[8]
- **Apoptosis:** The culmination of ER and oxidative stress is the induction of apoptosis. **Elaidate** treatment leads to a loss of mitochondrial membrane potential and an increase in apoptotic cell populations, as measured by Annexin V staining.^{[8][9]}

Inflammatory Signaling

Elaidate is recognized as a pro-inflammatory agent. It can activate the NF-κB signaling pathway, a central regulator of inflammation.^{[11][12]} In macrophages, short-term treatment with **elaidate** increases nuclear NF-κB.^{[11][12]} In C2C12 myotubes, **elaidate** treatment leads to increased expression of the pro-inflammatory cytokine TNF-α.^{[13][14]} More recent findings show that **elaidate**, when incorporated into lipid rafts, facilitates the activation of the IL-1 receptor (IL-1R), potentiating the IL-1R-TAK1-NF-κB axis and promoting a senescence-associated secretory phenotype (SASP), which amplifies chronic inflammation.^[15]

Zinc Homeostasis

Unique among fatty acids, **elaidate** has a durable and specific effect on zinc homeostasis in human macrophages.^{[11][12]} Long-term exposure (44 hours) to **elaidate** leads to a sustained increase in intracellular Zn²⁺.^{[11][12]} This is correlated with a marked decrease in the mRNA expression of seven zinc-binding metallothioneins (which store zinc) and a two-fold increase in

the expression of the zinc importer SLC39A10.[11][12] This disruption of zinc signaling represents a novel mechanism for the pathological effects of trans fats.[11]

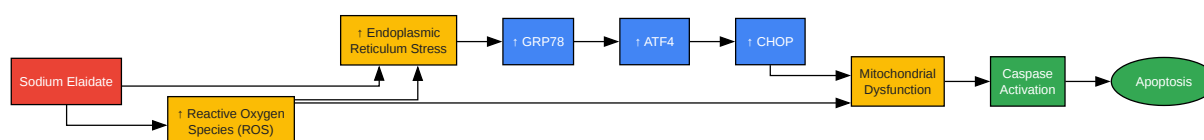
Molecular and Membrane Interactions

The linear geometry of **elaidate** influences its incorporation into and interaction with cellular structures.

- **Membrane Fluidity and Structure:** Unlike cis-unsaturated fatty acids which increase membrane fluidity, the straight structure of **elaidate** allows it to pack more tightly within the phospholipid bilayer, similar to saturated fatty acids.[16] This can decrease membrane fluidity and alter the physical properties of the membrane, which in turn affects the function of embedded proteins and receptors.[16][17]
- **Lipid Rafts:** **Elaidate** is incorporated into lipid rafts, specialized microdomains within the plasma membrane.[15] This localization is functionally significant, as it enhances the recruitment and activation of signaling proteins, such as the IL-1 receptor, to these platforms, thereby amplifying downstream inflammatory signals.[15]

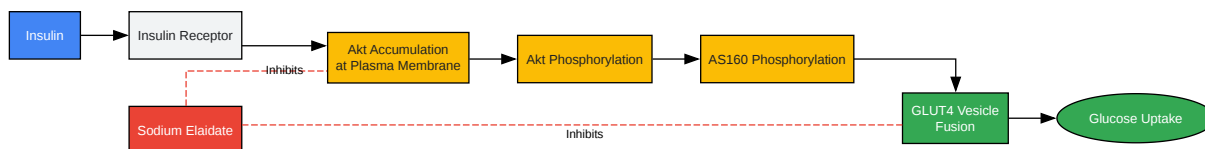
Key Signaling Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the primary signaling cascades affected by sodium **elaidate**.



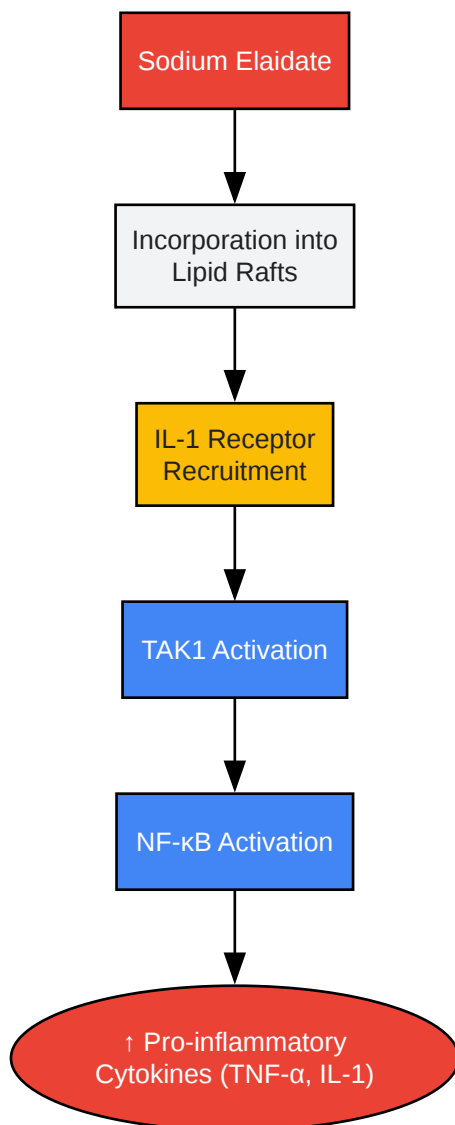
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Caption: **Elaidate**-induced ER Stress and Apoptosis Pathway.



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Caption: Inhibition of Insulin Signaling by Sodium **Elaidate**.



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Caption: **Elaidate**-Mediated Pro-inflammatory Signaling.

Quantitative Data Summary

The following tables summarize key quantitative findings from cellular studies investigating the effects of elaidic acid (EA) compared to controls or its cis-isomer, oleic acid (OA).

Table 1: Effects on Gene and Protein Expression

Cell Line	Treatment	Target	Fold Change / Effect	Reference
Human Macrophages	30 μM EA vs. OA (44h)	Metallothionein mRNAs	\downarrow 2-4 fold	[11][12]
Human Macrophages	30 μ M EA vs. OA (44h)	SLC39A10 (Zinc Importer) mRNA	\uparrow 2-fold	[11][12]
3T3-L1 Adipocytes	100 μ M OA (24h)	Resistin mRNA	\downarrow 28%	[13]
3T3-L1 Adipocytes	100 μ M OA (24h)	Adiponectin mRNA	\uparrow 25%	[13]
3T3-L1 Adipocytes	100 μ M EA (24h)	Resistin & Adiponectin mRNA	No significant effect	[13][14]
C2C12 Myotubes	100 μ M EA (24h)	TNF- α expression	Increased	[13][14]
C2C12 Myotubes	100 μ M EA (24h)	IL-15 mRNA	Reduced	[13][14]
SH-SY5Y	400-800 μ M EA (24h)	GRP78 protein	Significantly upregulated	[8]

| SH-SY5Y | 20-400 μ M EA (24h) | ATF4 protein | Upregulated |[8] |

Table 2: Effects on Cellular Functions

Cell Line	Treatment	Parameter	Observation	Reference
SH-SY5Y	Increasing EA conc. (24h)	Cell Viability (MTT)	Dose-dependent inhibition	[8] [9]
SH-SY5Y	High-dose EA (24h)	ROS Release	Enhanced	[8] [9]
SH-SY5Y	Increasing EA conc. (24h)	Apoptosis (Annexin V)	Elevated	[8] [9]
Human Macrophages	30 μ M EA (44h)	Intracellular Zn ²⁺	Sustained increase	[11]

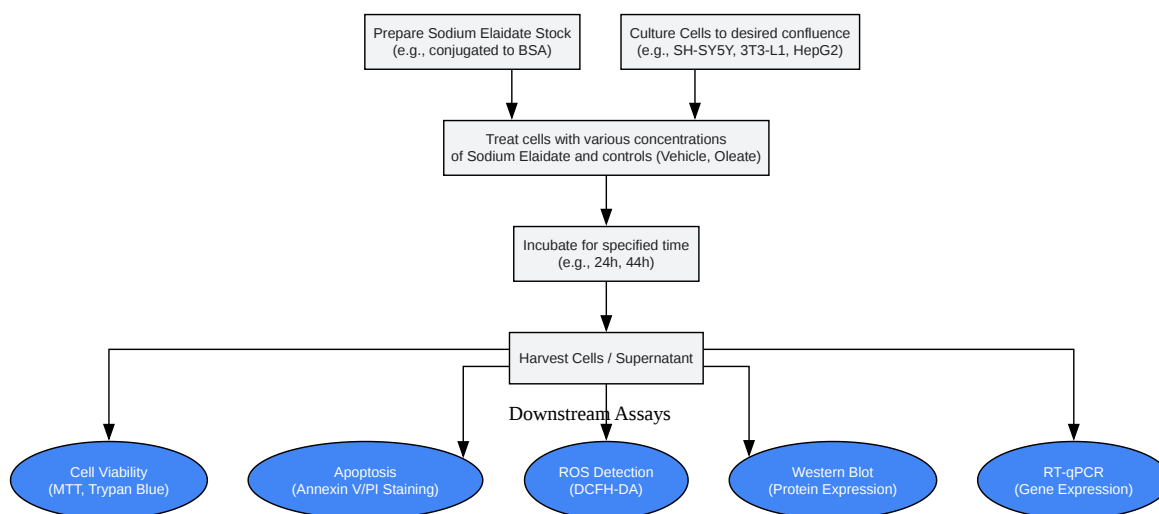
| Adipocytes | 50 μ M EA (persistent) | Insulin-stimulated glucose uptake | Impaired [\[7\]](#) |

Experimental Protocols & Workflows

The study of sodium **elaidate**'s biochemical effects employs a range of standard and advanced cell biology techniques.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the cellular effects of sodium **elaidate**.



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